1-(2-Thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one
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Overview
Description
1-(2-Thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom.
Preparation Methods
The synthesis of 1-(2-Thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one typically involves a one-pot three-component reaction. This method includes the condensation of ketones such as 4-methylcyclohexanone or cyclohexanone, aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene . The reaction conditions are carefully controlled to ensure the formation of the desired spiro compound. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(2-Thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one has been studied for its potential anticancer activity. Research has shown that derivatives of this compound exhibit significant inhibition of various cancer cell lines, including human liver hepatocellular carcinoma (HepG-2), human prostate adenocarcinoma (PC-3), and human colorectal carcinoma (HCT116) . Additionally, this compound has applications in the synthesis of other biologically active molecules, making it valuable in medicinal chemistry and pharmaceutical research.
Mechanism of Action
The mechanism of action of 1-(2-Thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one involves the induction of apoptosis in cancer cells. This compound targets specific molecular pathways that regulate cell death, leading to the selective elimination of cancerous cells while minimizing damage to normal cells . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to induce apoptosis makes it a promising candidate for further development as an anticancer agent.
Comparison with Similar Compounds
Similar compounds to 1-(2-Thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one include other spiro compounds such as 1-thia-4-azaspiro[4.5]decane derivatives and thiazolopyrimidine compounds . These compounds share a similar spiro structure but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its potent anticancer activity and its potential for further modification to enhance its therapeutic properties.
Properties
IUPAC Name |
1-(2-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-2-10(13)12-6-3-4-11(8-12)5-7-14-9-11/h2H,1,3-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQZTMAGEQZJOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC2(C1)CCSC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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